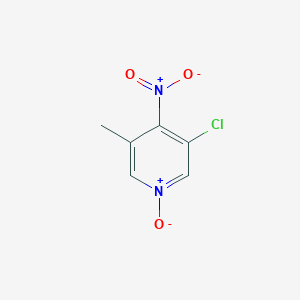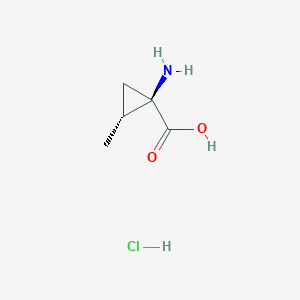![molecular formula C8H8Cl2F3N B6602484 [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1805633-22-0](/img/structure/B6602484.png)
[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride, also known as 5-CF3-Methanamine, is a synthetic compound used in scientific research. It is primarily used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 5-CF3-Methanamine is an important starting material for the synthesis of a variety of compounds, including anti-tumor agents, anti-inflammatory agents, and anti-bacterial agents.
Wissenschaftliche Forschungsanwendungen
[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride is used in a variety of scientific research applications, including the synthesis of novel compounds, the development of new drugs, and the investigation of biochemical and physiological processes. The compound is also used in the synthesis of a variety of other compounds, including anti-tumor agents, anti-inflammatory agents, and anti-bacterial agents. Additionally, [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride is used in the synthesis of dyes, pigments, and fragrances, and is an important starting material in the synthesis of a variety of compounds.
Wirkmechanismus
The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride is not well understood, although it is believed to act as an intermediate in the synthesis of other compounds. It is thought to act as a nucleophile in the substitution reaction of trifluoromethyl chloride with methylamine. The reaction is believed to proceed in two steps, with the first step involving the formation of a trifluoromethyl cation, which is then attacked by the nucleophile, methylamine, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride are not well understood. It is not known to have any direct effects on biochemical or physiological processes. However, it is believed to act as an intermediate in the synthesis of other compounds, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride in laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant loss of activity. The main limitation of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for the use of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride in scientific research. One potential application is the development of novel compounds and drugs. Additionally, the compound could be used in the synthesis of dyes, pigments, and fragrances. Furthermore, [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride could be used to investigate biochemical and physiological processes, as well as to develop new anti-tumor agents, anti-inflammatory agents, and anti-bacterial agents. Finally, the compound could be used in the development of new materials, such as catalysts and polymers.
Synthesemethoden
The synthesis of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochlorideamine hydrochloride is typically accomplished through a nucleophilic substitution reaction of trifluoromethyl chloride with methylamine. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), at room temperature. The reaction proceeds in two steps, with the first step involving the formation of a trifluoromethyl cation, which is then attacked by the nucleophile, methylamine, to form the desired product.
Eigenschaften
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUQYIMBZPEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)benzylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)

amine hydrochloride](/img/structure/B6602499.png)
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)